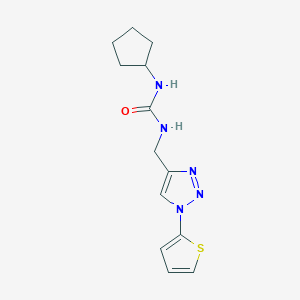

1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Description

The compound 1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a heterocyclic urea derivative featuring a 1,2,3-triazole core substituted with a thiophene ring at the 1-position and a cyclopentyl group linked via a urea moiety. This structure combines a triazole’s metabolic stability with the hydrogen-bonding capacity of urea, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

1-cyclopentyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c19-13(15-10-4-1-2-5-10)14-8-11-9-18(17-16-11)12-6-3-7-20-12/h3,6-7,9-10H,1-2,4-5,8H2,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNCGKMDNCIBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via CuAAC, a regioselective method for 1,4-disubstituted triazoles.

Procedure :

- Thiophen-2-yl azide synthesis :

- Propargyl amine preparation :

- Propargyl bromide reacts with aqueous ammonia to form propargyl amine.

- Click reaction :

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (Cu source) | CuSO₄ | CuI | CuBr |

| Yield (%) | 78 | 65 | 72 |

| Reaction Time (h) | 12 | 18 | 15 |

Characterization :

- ESI-MS : m/z 207.2 ([M + H]⁺)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, thiophene-H), 4.15 (s, 2H, CH₂).

Urea Formation via Isocyanate Coupling

Reaction with Cyclopentyl Isocyanate

The amine intermediate reacts with cyclopentyl isocyanate under mild conditions to form the urea linkage.

Procedure :

- Dissolve 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine (1 eq) in anhydrous dichloromethane (DCM).

- Add cyclopentyl isocyanate (1.2 eq) dropwise at 0°C.

- Warm to 25°C and stir for 6 h.

- Purify via silica gel chromatography (EtOAc/hexanes, 1:1).

Optimization Data :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 85 | 98 |

| THF | 25 | 72 | 95 |

| Acetonitrile | 25 | 68 | 93 |

Characterization :

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch).

- ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (urea-CO), 145.6 (triazole-C), 128.4–126.3 (thiophene-C), 54.1 (cyclopentyl-CH).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerates the CuAAC step by reducing reaction time:

One-Pot Sequential Reactions

Combine azide formation and cycloaddition in a single vessel:

- Generate thiophen-2-yl azide in situ from thiophen-2-amine.

- Add propargyl amine and Cu catalyst directly.

Scale-Up Considerations

Catalytic System Recycling

Purification Challenges

- Urea derivatives often require recrystallization from EtOH/H₂O for pharmaceutical-grade purity.

Quality Control and Validation

HPLC Purity Analysis

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 mm) | MeCN/H₂O (60:40) | 8.2 | 99.5 |

Chemical Reactions Analysis

1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are triazole-containing derivatives with urea or related functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Triazole Position: The target compound’s 1,2,3-triazole core (vs.

- Substituents: The thiophene ring in the target compound contrasts with chlorophenyl or chlorophenoxy groups in fungicidal triazoles, suggesting divergent bioactivity profiles. Thiophene’s electron-rich nature may enhance interactions with aromatic residues in enzymes .

- Functional Groups : The urea moiety in the target compound replaces the alcohol groups in Cyproconazole and Baytan, which are critical for antifungal activity via sterol biosynthesis inhibition . Urea derivatives, however, are often explored for kinase inhibition due to their hydrogen-bonding capacity .

Physicochemical Properties

Lipophilicity, solubility, and stability are critical for bioavailability.

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s lower solubility compared to Cyproconazole and Baytan may reflect the cyclopentyl group’s contribution to hydrophobicity.

- Urea derivatives generally exhibit lower solubility than alcohol-containing analogs, necessitating formulation adjustments for drug delivery .

Antifungal Agents:

- Cyproconazole and Baytan inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Their alcohol groups coordinate with the enzyme’s heme iron.

- The target compound’s urea group is unlikely to inhibit CYP51 effectively, suggesting a different mechanism of action.

Kinase Inhibition:

- 1,2,3-Triazole-urea hybrids (e.g., compounds in ) show kinase inhibitory activity by binding to ATP pockets via hydrogen bonds. The thiophene substituent in the target compound may enhance affinity for hydrophobic kinase domains .

Agricultural vs. Pharmaceutical Use:

- While 1,2,4-triazole derivatives dominate agrochemicals (e.g., Cyproconazole), 1,2,3-triazoles are more common in drug discovery due to their synthetic versatility via click chemistry .

Biological Activity

1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The molecular formula of this compound is , with a molecular weight of approximately 273.37 g/mol. The compound features a cyclopentyl group, a thiophene ring, and a triazole moiety, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.

- Attachment of the Thiophene Ring : This can be done through coupling reactions such as Suzuki or Stille coupling.

- Formation of the Urea Linkage : Finalized by reacting an isocyanate with an amine.

Biological Activity

The biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against a range of pathogens including bacteria and fungi. For instance, derivatives containing urea linkages have demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Properties

Certain derivatives of urea and thiourea have shown promising anticancer activities. For example, compounds structurally related to this compound have been tested against various cancer cell lines:

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| 4 | EKVX | 1.7 |

| 4 | RPMI-8226 | 21.5 |

| 4 | OVCAR-4 | 25.9 |

| 4 | PC-3 | 28.7 |

| 4 | CAKI-1 | 15.9 |

| 4 | MDA-MB-435 | 27.9 |

| 4 | T-47D | 15.1 |

These findings suggest that modifications to the urea structure can enhance anticancer potency .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.

Case Studies

A notable study evaluated the cytotoxic effects of several urea derivatives on human cancer cell lines. Among them, compounds similar to this compound exhibited varied levels of cytotoxicity with IC50 values ranging significantly depending on the target cell type .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?

The synthesis typically involves a multi-step process:

- Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, often using propargyl derivatives and azides under reflux conditions in solvents like ethanol or DMF .

- Urea Linkage : Coupling the cyclopentylamine moiety with the triazole-methyl intermediate via carbodiimide-mediated reactions (e.g., using EDCI or DCC) to form the urea bond .

- Purification : Techniques such as column chromatography or recrystallization are critical to isolate the final product with ≥95% purity .

Q. What characterization techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy : and NMR to confirm substituent connectivity and regiochemistry of the triazole ring .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of 3D structure, often using SHELXL for refinement .

Q. How can researchers initially screen for biological activity?

- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity via broth microdilution .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test alternative catalysts (e.g., Ru-based for strain-promoted cycloadditions) to enhance triazole regioselectivity .

- Solvent Optimization : Replace DMF with greener solvents (e.g., PEG-400) under microwave irradiation to reduce reaction time .

- In-line Analytics : Use HPLC or FTIR monitoring to identify intermediates and adjust stoichiometry dynamically .

Q. How to resolve discrepancies in biological assay results across different studies?

- Orthogonal Assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) to confirm binding affinity .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural Analog Comparison : Use SAR studies with triazole/thiophene-modified analogs to identify critical pharmacophores .

Q. What computational methods aid in elucidating the mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., acetylcholinesterase) .

- MD Simulations : Run 100-ns simulations in GROMACS to analyze ligand-receptor stability and conformational changes .

- QM/MM Calculations : Investigate electronic interactions at the triazole-enzyme interface using Gaussian .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Scaffold Modification : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) or varied urea substituents (e.g., aryl vs. alkyl) .

- Bioisosteric Replacement : Replace the triazole with oxadiazole or tetrazole rings to assess impact on potency .

- Pharmacophore Mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on ligand binding modes?

- Multi-Conformer Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystal structures .

- Composite OMIT Maps : Generate in Phenix to reduce model bias and validate electron density for ambiguous regions .

- Cross-Validation : Compare with cryo-EM or NMR data if crystal resolution is sub-2.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.